4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine
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Overview
Description
4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a methylisoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization . Another approach involves the use of 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups, which react under the action of sodium hydride in dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, and antiproliferative activities.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of cytochrome P450 enzymes, thereby inhibiting their activity and affecting the biosynthesis of androgens and estrogens . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Shares a similar core structure but lacks the hydrazinyl group.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with a thiazole ring fused to a pyridine ring.
Uniqueness: 4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Properties
Molecular Formula |
C7H8N4O |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)hydrazine |
InChI |
InChI=1S/C7H8N4O/c1-4-6-5(10-8)2-3-9-7(6)12-11-4/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
KPPADONRXVHHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC=CC(=C12)NN |
Origin of Product |
United States |
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